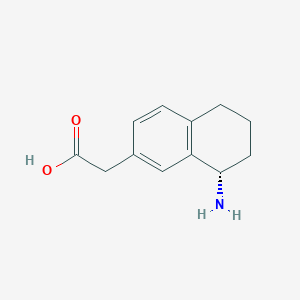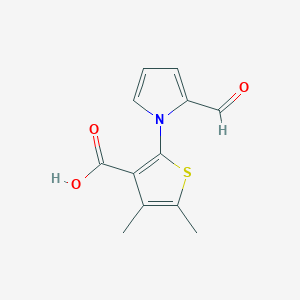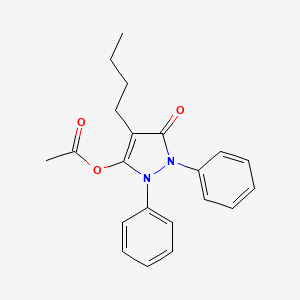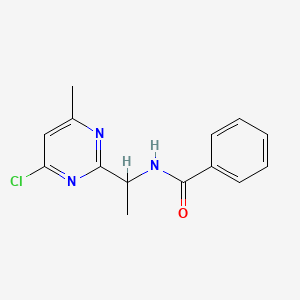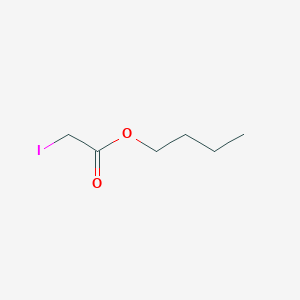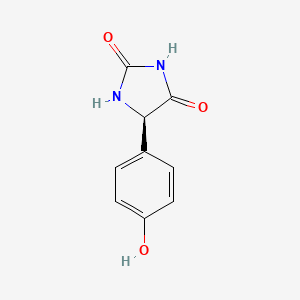
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a diethylamino group and a methyl-substituted oxadiazole ring attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the diethylamino group. One common method involves the reaction of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The resulting intermediate is then reacted with diethylamine to introduce the diethylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the oxadiazole ring and the subsequent introduction of the diethylamino group can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
- N,N-Diethyl-4-(5-methyl-1,2,5-oxadiazol-3-yl)aniline
- N,N-Diethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)aniline
Uniqueness
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the specific positioning of the oxadiazole ring and the diethylamino group, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the oxadiazole ring can also affect its electronic properties and interactions with other molecules.
Eigenschaften
| 65419-19-4 | |
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N,N-diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C13H17N3O/c1-4-16(5-2)12-8-6-11(7-9-12)13-15-14-10(3)17-13/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
GYHMRGOYVGJILC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


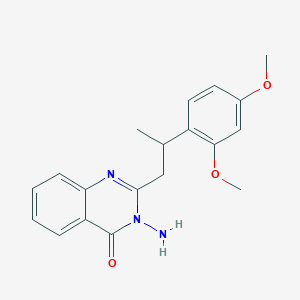

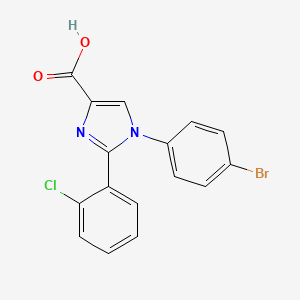
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
